molecular formula C12H18O B8298082 3-Tert-butylbenzyl methyl ether

3-Tert-butylbenzyl methyl ether

Cat. No.: B8298082
M. Wt: 178.27 g/mol
InChI Key: XKJKTQBNBKKXNM-UHFFFAOYSA-N
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Description

3-Tert-butylbenzyl methyl ether (C₁₂H₁₈O, molecular weight: 178.27 g/mol) is a substituted benzyl ether characterized by a tert-butyl group at the meta position of the benzyl ring and a methoxy group. It is primarily used as an intermediate in organic synthesis, particularly in the production of 3-tert-butylbenzaldehyde dimethyl acetal via electrochemical methoxylation .

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1-tert-butyl-3-(methoxymethyl)benzene

InChI

InChI=1S/C12H18O/c1-12(2,3)11-7-5-6-10(8-11)9-13-4/h5-8H,9H2,1-4H3

InChI Key

XKJKTQBNBKKXNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)COC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

4-Hydroxy-3-(4-hydroxybenzyl)benzyl Methyl Ether
  • Structure : Contains hydroxyl groups on both the benzyl ring and the substituent (C₁₅H₁₆O₃, MW: 244.29 g/mol).
  • Properties : Increased polarity due to hydroxyl groups, enhancing solubility in polar solvents. Isolated from Gastrodia elata via chromatographic methods, it is studied for natural product research rather than industrial applications .
Property 3-Tert-butylbenzyl Methyl Ether 4-Hydroxy-3-(4-hydroxybenzyl)benzyl Methyl Ether
Molecular Formula C₁₂H₁₈O C₁₅H₁₆O₃
Molecular Weight 178.27 g/mol 244.29 g/mol
Synthesis Method Electrochemical/Zeolite Chromatographic separation
Applications Chemical intermediate Natural product research

Aliphatic Ethers: MTBE and ETBE

Methyl tert-butyl ether (MTBE) (C₅H₁₂O, MW: 88.15 g/mol) and ethyl tert-butyl ether (ETBE) (C₆H₁₄O, MW: 102.18 g/mol) are branched aliphatic ethers used as gasoline oxygenates.

Key Differences :

  • Volatility : MTBE has a lower boiling point (55.2°C) compared to this compound (estimated higher due to aromaticity and larger MW) .
  • Applications : MTBE/ETBE improve octane ratings in fuels, whereas this compound serves as a synthetic intermediate .
Property This compound MTBE ETBE
Molecular Formula C₁₂H₁₈O C₅H₁₂O C₆H₁₄O
Boiling Point Not reported 55.2°C 73.1°C
Primary Use Chemical synthesis Fuel additive Fuel additive
Yield in Synthesis 38% (with acetal) >90% >85%

Other Benzyl Ethers

Di(3-tert-butylbenzyl)ether
  • Structure : Two 3-tert-butylbenzyl groups linked via an oxygen atom (C₂₄H₃₀O, MW: 334.5 g/mol).
  • Synthesis : Produced via Friedel-Crafts alkylation or functionalization of dibenzyl ether .
trans-3-(Fluorocyclobutyl)benzyl Ether
  • Structure : Features a fluorinated cyclobutyl substituent (C₁₁H₁₃FO, MW: 180.22 g/mol).
  • Synthesis : Requires specialized routes involving fluorinated intermediates .
  • Applications : Explored in pharmaceutical research due to fluorine’s bioactivity .
Property This compound Di(3-tert-butylbenzyl)ether trans-3-(Fluorocyclobutyl)benzyl Ether
Molecular Weight 178.27 g/mol 334.5 g/mol 180.22 g/mol
Key Substituent tert-butyl tert-butyl (×2) Fluorocyclobutyl
Synthesis Complexity Moderate High High

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